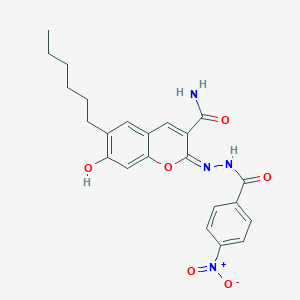

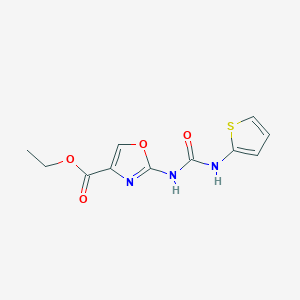

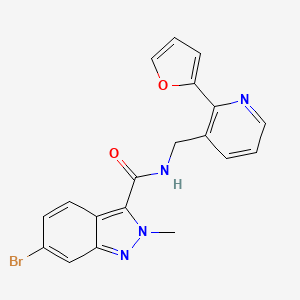

![molecular formula C13H11ClN4 B2466412 6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 85841-03-8](/img/structure/B2466412.png)

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions .

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Depending on where the nitrogen atom is located in pyridine, we can find four possible skeletons for the heterocyclic combination of pyrimidine and pyridine rings .Chemical Reactions Analysis

The chemical reactions of pyrazolo[1,5-a]pyrimidines are diverse and depend on the specific substituents present on the molecule. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidines depend on their specific structure and substituents. For instance, the degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells .Scientific Research Applications

Application in Medicinal Chemistry

- Pyrazolo[1,5-a]pyrimidine derivatives are promising scaffolds for the design of new medicines, including anticancer drugs . They can be readily modified by introducing new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

- The methods of synthesis involve cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones .

Application in Antibacterial and Antibiofilm Activities

- Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and assessed for their preliminary antibacterial and antibiofilm activities . They were initially screened for their antibacterial activity against six clinically isolated multidrug resistance by agar well-diffusion and broth microdilution methods .

- The derivatives showed significant antibacterial activity with a bactericidal effect . They also showed strong biofilm-forming activity at their MICs by >60% .

- Furthermore, these compounds showed strong inhibitory action against human carbonic anhydrase (hCA-I and hCA-II) isoforms .

Application in Antihypertensive Agents

- Pyrimidine derivatives have been studied for their potential as antihypertensive agents . Hypertension is a serious health disease and overactivation of the Renin-angiotensin system is a main cause . Pyrimidine derivatives are being explored for their potential to address this issue .

Application in Antifungal Activities

- Some pyrimidine derivatives have shown promising antifungal activities . For example, the compound methyl 5-(4-chlorophenyl)-7-methyl-1,2,3,5-tetrahydroimidazo[1,2-a]pyrimidine-6-carboxylate showed better antibacterial and antifungal activities when compared with ciprofloxacin .

Application in Anticancer Therapies

- Pyrimidine derivatives are being explored for their potential use in anticancer therapies . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Application in Anti-Inflammatory Treatments

- Pyrimidine derivatives have shown potential in several biological activities, including anti-inflammatory activity . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .

Application in Antiviral Therapies

- Pyrimidine derivatives have shown potential in the development of antiviral therapies . The pyridopyrimidine moiety is present in relevant drugs and, in recent years, it has been studied in the development of new therapies .

Application in Antidepressant Treatments

- Some pyrimidine derivatives have shown potential as antidepressants . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .

Application in Anti-Arthritis Treatments

- Pyrimidine derivatives have shown potential in the treatment of arthritis . For example, the compound Dilmapimod has potential activity against rheumatoid arthritis .

Application in Antidiabetic Treatments

- Pyrimidine derivatives have shown potential in the treatment of diabetes . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .

Application in Antipsychotic Treatments

- Some pyrimidine derivatives have shown potential as antipsychotics . This creates interest among researchers who have synthesized a variety of pyrimidine derivatives .

Application in Antitubercular Treatments

properties

IUPAC Name |

6-(3-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN4/c1-8-5-12-16-7-11(13(15)18(12)17-8)9-3-2-4-10(14)6-9/h2-7H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEIKKBPEIRPKQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN2C(=C1)N=CC(=C2N)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(3-Chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

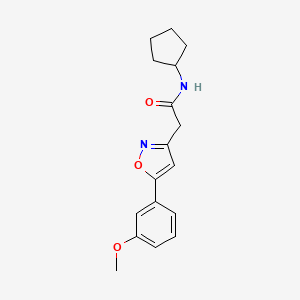

![N-(3-chloro-4-fluorophenyl)-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2466332.png)

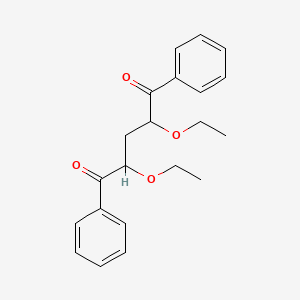

![Methyl 3-[(3,5-dimethylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2466334.png)

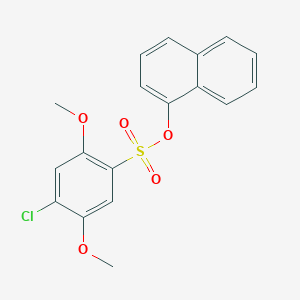

![5-Cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2466336.png)

![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(7-methoxybenzofuran-2-yl)methanone](/img/structure/B2466342.png)

![1,2,3,4-Tetrahydronaphthalen-1-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2466349.png)